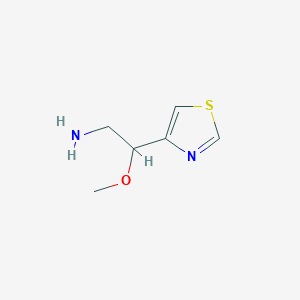
2-Methoxy-2-(1,3-thiazol-4-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-2-(1,3-thiazol-4-yl)ethan-1-amine is an organic compound featuring a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-2-(1,3-thiazol-4-yl)ethan-1-amine typically involves the formation of the thiazole ring followed by the introduction of the methoxy and amine groups. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a halogenated thiazole derivative, a nucleophilic substitution reaction can introduce the methoxy group, followed by amination to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for efficiency and yield. Catalysts and specific solvents are often employed to enhance reaction rates and selectivity. The process typically includes purification steps such as recrystallization or chromatography to ensure the compound’s purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the amine group, potentially yielding thiazolidines or primary amines.
Substitution: The methoxy group can be substituted under appropriate conditions, such as nucleophilic aromatic substitution, to introduce other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents such as sodium methoxide or other strong nucleophiles can facilitate substitution reactions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce thiazolidines.
Scientific Research Applications
2-Methoxy-2-(1,3-thiazol-4-yl)ethan-1-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in heterocyclic chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research explores its potential as a pharmacophore in drug development, targeting various diseases.
Industry: It is used in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
Mechanism of Action
The mechanism by which 2-Methoxy-2-(1,3-thiazol-4-yl)ethan-1-amine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, influencing molecular recognition processes.
Comparison with Similar Compounds
2-Methoxy-2-(1,3-thiazol-4-yl)ethan-1-amine vs. 2-Methoxy-1-(1,3-thiazol-4-yl)ethan-1-amine: The presence of an additional methoxy group can significantly alter the compound’s reactivity and biological activity.
Thiazole Derivatives: Compounds like 2-(1,3-thiazol-4-yl)ethanamine share structural similarities but differ in functional groups, affecting their chemical behavior and applications.
Uniqueness: this compound is unique due to its specific functional groups, which confer distinct chemical properties and potential applications. Its methoxy and amine groups enable diverse chemical modifications, making it a versatile intermediate in synthetic chemistry.
Properties
Molecular Formula |
C6H10N2OS |
|---|---|
Molecular Weight |
158.22 g/mol |
IUPAC Name |
2-methoxy-2-(1,3-thiazol-4-yl)ethanamine |
InChI |
InChI=1S/C6H10N2OS/c1-9-6(2-7)5-3-10-4-8-5/h3-4,6H,2,7H2,1H3 |
InChI Key |
BGIPXSXFJHMMEO-UHFFFAOYSA-N |
Canonical SMILES |
COC(CN)C1=CSC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


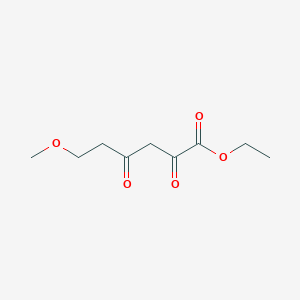
![2-[(3-Amino-5-bromopyridin-4-yl)oxy]ethan-1-ol](/img/structure/B13084708.png)
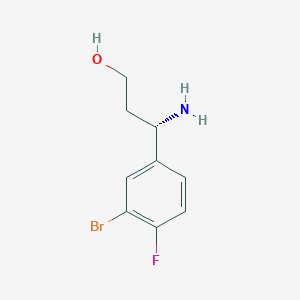
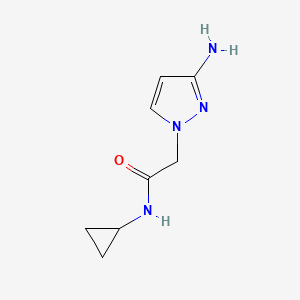
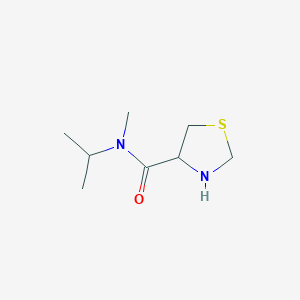
![2-(3',4'-Difluoro-[1,1'-biphenyl]-2-YL)ethanol](/img/structure/B13084725.png)
![N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)-4-methoxyaniline](/img/structure/B13084728.png)
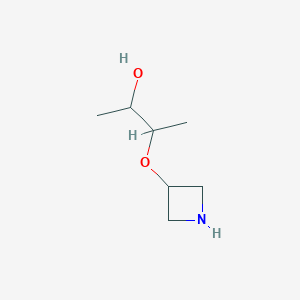
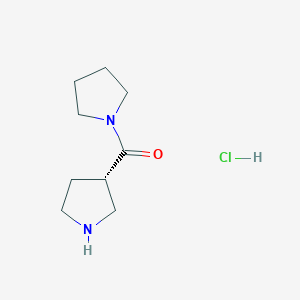
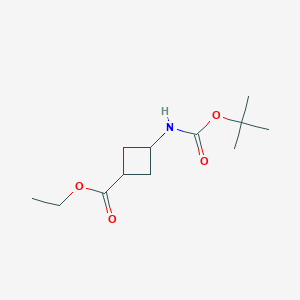
![2-amino-N-methyl-N-[(1S)-1-phenylpropyl]propanamide](/img/structure/B13084746.png)
![2-Cyclopropyl-N-propyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13084760.png)
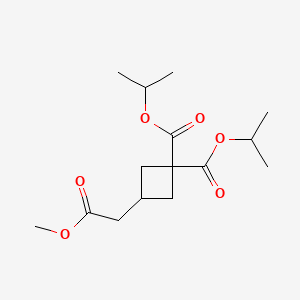
![(S)-methyl 2-(Boc-amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate](/img/structure/B13084775.png)
